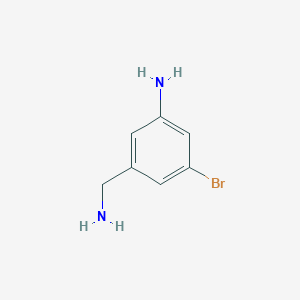

3-(Aminomethyl)-5-bromoaniline

Description

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

3-(aminomethyl)-5-bromoaniline |

InChI |

InChI=1S/C7H9BrN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4,9-10H2 |

InChI Key |

XNMXDYJDFWSWIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1N)Br)CN |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 Aminomethyl 5 Bromoaniline

Retrosynthetic Analysis of 3-(Aminomethyl)-5-bromoaniline Structural Features

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic pathway. For 3-(aminomethyl)-5-bromoaniline, several logical disconnections can be considered.

C-N Bond Disconnection: The most apparent disconnections involve the carbon-nitrogen bonds.

Disconnecting the benzylic C-N bond of the aminomethyl group suggests a precursor like 3-amino-5-bromobenzyl halide or, more practically, a 3-amino-5-bromobenzaldehyde. The aldehyde could then be converted to the aminomethyl group via reductive amination.

Disconnecting the aryl C-N bond of the aniline (B41778) points to a precursor such as 3-(aminomethyl)-5-bromohalobenzene, which could undergo amination.

C-Br Bond Disconnection: This disconnection suggests a precursor like 3-(aminomethyl)aniline. The challenge then becomes the regioselective bromination of this precursor. The activating, ortho-, para-directing nature of both the amino and aminomethyl groups would need to be carefully managed, likely through the use of protecting groups, to achieve the desired 5-bromo isomer.

Functional Group Interconversion (FGI): A powerful retrosynthetic strategy involves converting one functional group into another.

The aniline group can be traced back to a nitro group (-NO2). A 3-(aminomethyl)-5-bromonitrobenzene precursor would be a key intermediate, as the nitro group is a meta-director, which can simplify the synthesis of the 1,3,5-substitution pattern. libretexts.orglibretexts.org

The aminomethyl group can be derived from a nitrile (-CN) or an amide (-CONH2) group via reduction. This points to precursors like 3-amino-5-bromobenzonitrile or 3-amino-5-bromobenzamide.

These disconnections lead to several potential starting materials, such as 3-bromoaniline, 3,5-dibromonitrobenzene, or 3-nitrotoluene, guiding the design of the synthetic routes discussed below.

Classical and Established Synthetic Routes to 3-(Aminomethyl)-5-bromoaniline

Classical synthetic organic chemistry offers several reliable, albeit sometimes lengthy, pathways to construct molecules like 3-(aminomethyl)-5-bromoaniline.

Reductive amination is a highly effective method for forming amines from carbonyl compounds. wikipedia.org This strategy is one of the most common ways to synthesize amines and is widely used due to its efficiency. masterorganicchemistry.com In a potential synthesis of the target molecule, this approach would typically begin with a suitably substituted benzaldehyde.

The synthetic sequence would be:

Starting Material: 3-Amino-5-bromobenzaldehyde.

Imine Formation: The aldehyde reacts with a source of ammonia (B1221849) (such as ammonium (B1175870) chloride or a solution of ammonia in an alcohol) to form an intermediate imine.

Reduction: The imine is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this step, with the choice often depending on the presence of other functional groups in the molecule.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation over palladium, platinum, or nickel is also a viable, greener alternative. wikipedia.orgyoutube.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the imine in the presence of the unreacted aldehyde. masterorganicchemistry.com

| Reducing Agent | Typical Conditions | Key Advantages/Disadvantages |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695), room temperature | Inexpensive and common, but can also reduce the starting aldehyde. Often requires a stepwise procedure. organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, slightly acidic pH (e.g., with AcOH) | Selectively reduces the imine over the carbonyl. masterorganicchemistry.com Generates toxic cyanide waste. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) or THF, room temperature | Mild, selective, and does not require strict pH control. A good alternative to NaBH₃CN. organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol or Methanol, H₂ atmosphere (from balloon to high pressure) | "Green" method with water as the only byproduct. May reduce other functional groups (e.g., nitro groups). youtube.com |

This strategy involves introducing the bromine atom at a specific position by leveraging the directing effects of functional groups already present on the aromatic ring. A common approach is to use a nitro group as a meta-director to establish the correct substitution pattern before it is converted to the aniline. libretexts.orglibretexts.org

A plausible synthetic route could be:

Nitration: Start with a precursor like 3-(cyanomethyl)nitrobenzene or 3-(protected-aminomethyl)nitrobenzene.

Bromination: Perform an electrophilic aromatic substitution using a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br2) with a Lewis acid catalyst. The strongly deactivating and meta-directing nitro group will direct the incoming bromine to the 5-position.

Reduction/Deprotection: The final step involves the reduction of the nitro group to an amine, typically using reagents like tin(II) chloride (SnCl2) in HCl, iron (Fe) in acetic acid, or catalytic hydrogenation (H2/Pd/C). mdpi.com If a protecting group was used for the aminomethyl moiety, it would be removed in this or a subsequent step. This multi-step process, involving nitration, selective bromination, and reduction of a nitro group, is a well-established method for preparing functionalized anilines. mdpi.comnih.gov

Multi-step syntheses are common for highly substituted aromatic compounds. researchgate.net A convergent approach, where different fragments of the molecule are prepared separately before being combined, can be more efficient than a linear synthesis.

For 3-(aminomethyl)-5-bromoaniline, a convergent strategy might involve starting with a doubly functionalized precursor like 3,5-dibromonitrobenzene.

Selective Functionalization: One of the bromine atoms can be selectively converted into the aminomethyl precursor. For example, a nucleophilic substitution with cyanide (e.g., CuCN) would yield 3-bromo-5-nitrobenzonitrile.

Reduction Steps: The resulting intermediate has two functional groups that need to be reduced. The nitrile can be reduced to the aminomethyl group using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The nitro group can be subsequently or concurrently reduced to the aniline group. The order and choice of reducing agents are critical to avoid side reactions. For instance, reducing the nitro group first with Fe/HCl would yield 3-amino-5-bromobenzonitrile, which could then have its nitrile group reduced.

This approach allows for the controlled, stepwise introduction of the required functionalities onto the aromatic core.

Modern Catalytic Approaches in 3-(Aminomethyl)-5-bromoaniline Synthesis

Modern synthetic chemistry increasingly relies on transition metal catalysis to form bonds more efficiently and selectively than classical methods. Palladium-catalyzed reactions are particularly powerful for constructing C-N and C-C bonds.

The carbon-bromine bond in an aryl bromide is a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new bonds at that specific position.

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern C-N bond formation. It could be used to construct the aniline moiety. A potential route would start with 3-bromo-5-(aminomethyl)bromobenzene (or a protected version). This dibrominated precursor could undergo a selective, palladium-catalyzed amination with an ammonia surrogate or an ammonia source to install the aniline group. organic-chemistry.orgnih.govsemanticscholar.org The success of this reaction often depends on the choice of palladium precursor and, crucially, the phosphine (B1218219) ligand. mit.educmu.edu

Synthesis of the Aminomethyl Group: Alternatively, palladium catalysis could be used to install the aminomethyl group or its precursor. Starting with 3-bromo-5-nitroaniline, a Sonogashira coupling with a protected acetylene (B1199291) followed by reduction, or a Suzuki coupling with a suitable organoboron reagent, could form the benzylic carbon. A more direct, though challenging, approach could be the palladium-catalyzed carbonylative arylation of azaarylmethylamines with aryl bromides to build the C-C bond adjacent to the nitrogen. rsc.org

These catalytic methods offer the potential for shorter, more convergent synthetic routes, often with higher yields and functional group tolerance compared to classical methods.

| Palladium Precursor | Common Ligand(s) | Typical Application |

|---|---|---|

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | XPhos, SPhos, RuPhos, P(t-Bu)₃ | Highly active catalyst for Buchwald-Hartwig amination and Suzuki couplings. mit.edu |

| Pd(OAc)₂ (Palladium(II) Acetate) | BINAP, DPEphos, Buchwald Ligands | Versatile precursor that is reduced in situ to Pd(0). Widely used in amination and Heck reactions. mit.edu |

| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | - (Ligand is part of the complex) | Commonly used in Sonogashira and Suzuki couplings. |

| PEPPSI-type Complexes | N-Heterocyclic Carbenes (NHCs) | Highly stable and active catalysts, particularly for Suzuki-Miyaura cross-coupling of aryl bromides. |

Chemo- and Regioselective Functionalization of the Aromatic Ring

The chemo- and regioselectivity of reactions are paramount in the synthesis of complex aromatic compounds like 3-(Aminomethyl)-5-bromoaniline. The substitution pattern, where the amino, aminomethyl, and bromo groups are in a meta-relationship to each other, dictates the synthetic strategy. A common approach involves introducing substituents in a specific order to exploit their electronic directing effects. libretexts.org

A plausible synthetic pathway could begin with a starting material that facilitates the desired 1,3,5-substitution pattern. For instance, the synthesis of a related compound, m-bromoaniline, involves a sequence of nitration, bromination, and reduction. libretexts.org To achieve the meta-substitution pattern, nitration is typically performed first, as the nitro group is a meta-director for subsequent electrophilic aromatic substitution, such as bromination. libretexts.org The final step would be the reduction of the nitro group to an amine. libretexts.org

For 3-(Aminomethyl)-5-bromoaniline, a similar strategy could be envisioned starting from a precursor like 3,5-dinitrotoluene. The synthetic challenge lies in the selective functionalization of three distinct positions. Key transformations would include:

Selective Reduction: One nitro group could be selectively reduced to an amine, which would then direct subsequent reactions.

Diazotization-Bromination (Sandmeyer Reaction): The newly formed amino group can be converted into a diazonium salt and subsequently replaced by a bromine atom. This is a classic method for the regioselective introduction of halogens onto an aromatic ring. patsnap.com

Functionalization of the Methyl Group: The benzylic methyl group can be converted to an aminomethyl group. This often proceeds via a free-radical bromination to form a benzyl (B1604629) bromide, followed by nucleophilic substitution with an amine source.

Final Reduction: The remaining nitro group would be reduced to the primary aniline.

The development of new catalytic processes, such as those involving C-H activation, offers advanced tools for regioselective functionalization, potentially allowing for more direct and efficient synthetic routes by avoiding the need for pre-functionalized precursors. mdpi.com The choice of catalyst and reaction conditions is critical to control which C-H bond is functionalized, thereby ensuring high regioselectivity. mdpi.com

| Reaction Type | Reagents/Catalyst | Purpose in Synthesis | Selectivity Principle |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Introduces a meta-directing nitro group. | The nitro group deactivates the ring and directs incoming electrophiles to the meta position. |

| Sandmeyer Reaction | 1. NaNO₂, HBr 2. CuBr | Converts an amino group to a bromo group at a specific position. | The position of the bromine is determined by the initial position of the amine. |

| Nucleophilic Substitution | NH₃ or equivalent | Converts a benzyl halide to a benzylamine. | Reaction occurs at the electrophilic benzylic carbon. |

| Catalytic Hydrogenation | H₂, Pd/C | Reduces nitro groups to amines. | High chemoselectivity for the nitro group without affecting the aromatic ring or C-Br bond. |

Green Chemistry Principles and Sustainable Synthesis of 3-(Aminomethyl)-5-bromoaniline

Applying green chemistry principles to the synthesis of 3-(Aminomethyl)-5-bromoaniline is essential for minimizing environmental impact and improving process safety. This involves considering the choice of solvents, maximizing atom economy, and optimizing reaction efficiency.

A primary goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. Research into related syntheses demonstrates the feasibility of these approaches. For example, the Kabachnik-Fields reaction, used to synthesize α-aminophosphonates from precursors like m-bromoaniline, has been successfully performed under solvent-free conditions. researchgate.net This method not only reduces environmental impact but also simplifies the work-up procedure. researchgate.net

In other cases, hazardous solvents can be replaced with more environmentally benign alternatives. A multi-step synthesis of a functionalized bromoaniline derivative utilized a mixture of ethanol and water for a key reduction step involving zinc and ammonium chloride. mdpi.comresearchgate.net Water and ethanol are preferable to chlorinated solvents or polar aprotic solvents like DMF, which have significant environmental and health concerns.

| Solvent Type | Examples | Advantages | Potential Application |

| Traditional Solvents | Dichloromethane, Dimethylformamide (DMF) | High solvency for a wide range of reagents. | Halogenation, Nitration |

| Benign Alternatives | Water, Ethanol, 2-Methyl-THF | Lower toxicity, biodegradable, reduced environmental impact. mdpi.comdoi.org | Reduction steps, Crystallization |

| Solvent-Free | Solid-state or neat reaction | Eliminates solvent waste, can lead to faster reactions and easier purification. researchgate.net | Condensation reactions |

Atom economy is a core concept in green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. primescholars.comekb.eg Reactions with poor atom economy generate significant waste. primescholars.com

Addition Reactions: These reactions, such as catalytic hydrogenation for the reduction of a nitro group (Ar-NO₂ + 2 H₂ → Ar-NH₂ + 2 H₂O), are highly atom-economical. In an ideal hydrogenation, the only byproduct is water.

Substitution and Elimination Reactions: These are often less atom-economical. For example, the Sandmeyer reaction to introduce bromine from an aniline precursor (Ar-NH₂ → Ar-N₂⁺ → Ar-Br) generates stoichiometric amounts of salt byproducts.

Stoichiometric Reagents: The use of stoichiometric reducing agents, such as zinc metal for nitro group reduction, results in poor atom economy as the metal is converted into a waste byproduct (e.g., zinc oxide). mdpi.comprimescholars.com

Optimizing reaction efficiency involves selecting reaction pathways that maximize the incorporation of starting material atoms into the product. For instance, hydroamination, the direct addition of an N-H bond across a double bond, is a highly atom-economic method for forming amines. nih.govresearchgate.net While not directly applicable to the aromatic core, such strategies could be considered for the synthesis of the aminomethyl side chain from an appropriate precursor.

| Transformation Step | High Atom Economy Method | Low Atom Economy Method | Analysis |

| Nitro Group Reduction | Catalytic Hydrogenation (H₂) | Stoichiometric Metal Reduction (e.g., Zn, Fe, SnCl₂) | Catalytic hydrogenation is superior as the hydrogen atoms are incorporated, with water as the only byproduct. Metal reductants generate stoichiometric metallic salt waste. mdpi.comprimescholars.com |

| Amine Synthesis | Hydroamination of an alkene precursor | Gabriel Synthesis | The Gabriel synthesis has notoriously low atom economy, as it generates a stoichiometric amount of phthalic acid derivatives as waste. primescholars.com |

Process Chemistry Considerations and Scalability of 3-(Aminomethyl)-5-bromoaniline Synthesis

Translating a laboratory synthesis of 3-(Aminomethyl)-5-bromoaniline to an industrial scale requires careful consideration of process chemistry principles, including safety, cost, efficiency, and robustness. nuph.edu.ua

Key Scalability Considerations:

Reagent Selection and Cost: Reagents must be readily available in bulk and cost-effective. The use of expensive catalysts or complex ligands, while effective at the lab scale, may not be economically viable for large-scale production.

Reaction Conditions: Extreme temperatures or pressures increase equipment costs and safety risks. Reactions that proceed under mild conditions are preferred. For example, diazotization reactions are often exothermic and require strict temperature control (typically -10 to 0 °C) to prevent hazardous decomposition of the diazonium salt, which is a significant challenge on a large scale. patsnap.com

Catalyst Choice: For catalytic steps, such as hydrogenation, heterogeneous catalysts (e.g., Pd/C) are highly favored in industrial processes. They can be easily removed from the reaction mixture by filtration, which simplifies purification and allows for catalyst recycling, reducing costs and waste.

Purification Methods: Laboratory-scale purification often relies on column chromatography, which is impractical and expensive for large quantities. mdpi.com Scalable processes must rely on more robust methods like crystallization, distillation, or extraction. Therefore, the final product and key intermediates should ideally be crystalline solids.

Process Safety: The thermal stability of intermediates and the potential for runaway reactions must be thoroughly evaluated. The generation of gaseous byproducts also needs to be managed safely on a large scale.

| Process Parameter | Lab-Scale Approach | Industrial-Scale Consideration | Rationale |

| Purification | Column Chromatography mdpi.com | Crystallization / Distillation | Chromatography is not cost-effective or efficient for multi-kilogram production. |

| Catalyst | Homogeneous or Heterogeneous | Heterogeneous (e.g., Pd/C) | Ease of separation, recovery, and reuse is critical for process economics. |

| Temperature Control | Ice bath, heating mantle | Jacketed reactors with automated cooling/heating systems | Precise and reliable temperature control is essential for safety and reproducibility, especially for hazardous reactions like diazotization. patsnap.com |

| Work-up | Liquid-liquid extraction with separatory funnel | Centrifugation, filtration, multi-stage extraction | Equipment must be suitable for handling large volumes and ensuring efficient phase separation and solid handling. |

High Resolution Structural Elucidation and Conformational Analysis of 3 Aminomethyl 5 Bromoaniline

Advanced Spectroscopic Characterization Techniques

The characterization of 3-(Aminomethyl)-5-bromoaniline relies on a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and vibrational and electronic spectroscopies. Each method offers unique insights into the molecule's structure.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-field NMR provides superior signal dispersion, enabling detailed analysis. libretexts.org The chemical shifts (δ) in NMR are influenced by the electronic environment of each nucleus, with factors like electronegativity, hybridization, and magnetic anisotropy causing shifts in resonance frequency. pressbooks.publibretexts.org

One-dimensional NMR spectra provide fundamental information about the chemical environment and number of unique protons, carbons, and nitrogen atoms in the molecule.

¹H NMR: The proton NMR spectrum confirms the presence of all nine protons in distinct chemical environments. The aromatic region displays signals for the three protons on the benzene (B151609) ring. Their splitting patterns and coupling constants are indicative of their 1,3,5-substitution pattern. The aminomethyl group (-CH₂NH₂) appears as a singlet, while the protons of the two amino groups (aromatic -NH₂ and aliphatic -CH₂NH₂) are typically observed as broad singles that can exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals seven distinct carbon signals, corresponding to each carbon atom in the molecule. The positions of these signals are characteristic of their bonding and hybridization state (sp² for aromatic carbons, sp³ for the methylene (B1212753) carbon). pressbooks.pub The carbon attached to the bromine atom is shielded, while the carbons bonded to nitrogen are deshielded and appear further downfield. pressbooks.publibretexts.org

¹⁵N NMR: While less common, ¹⁵N NMR can distinguish between the two different nitrogen environments: the sp²-hybridized aromatic amine and the sp³-hybridized aliphatic amine. The chemical shifts would confirm the presence of these two distinct nitrogen atoms.

Table 1: Predicted ¹H NMR Spectral Data for 3-(Aminomethyl)-5-bromoaniline (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.95 | t (J ≈ 1.5 Hz) | 1H | H-4 |

| ~6.80 | t (J ≈ 1.5 Hz) | 1H | H-6 |

| ~6.72 | t (J ≈ 1.5 Hz) | 1H | H-2 |

| ~5.40 | s (broad) | 2H | Ar-NH₂ |

| ~3.70 | s | 2H | -CH₂ -NH₂ |

| ~1.85 | s (broad) | 2H | -CH₂-NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for 3-(Aminomethyl)-5-bromoaniline (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.5 | C3-NH₂ |

| ~144.0 | C1-CH₂NH₂ |

| ~122.5 | C5-Br |

| ~118.0 | C6 |

| ~116.5 | C4 |

| ~114.0 | C2 |

| ~45.0 | C H₂-NH₂ |

Two-dimensional NMR experiments are crucial for assembling the full molecular structure by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). For this molecule, it would primarily confirm the meta-coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons directly to the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). It is instrumental in piecing together the molecular fragments. For instance, correlations would be seen from the methylene protons (-CH₂) to the C1, C2, and C6 carbons of the aromatic ring, confirming the position of the aminomethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is useful for conformational analysis and for confirming spatial relationships, such as the proximity of the methylene protons to the H-2 and H-6 protons on the ring.

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. core.ac.uk For 3-(Aminomethyl)-5-bromoaniline (C₇H₉BrN₂), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 201.0106 Da. Experimental measurement of a mass very close to this value would confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum gives further structural evidence. Key fragmentation pathways would include:

Benzylic cleavage: Loss of the •NH₂ radical from the aminomethyl group to form a stable benzylic cation, which is a common and often dominant fragmentation pathway for such compounds.

Loss of the entire aminomethyl group: Cleavage of the C-C bond between the ring and the methylene group.

IR and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum of 3-(Aminomethyl)-5-bromoaniline would show characteristic absorption bands confirming its key functional groups. The two N-H bonds of the primary aromatic amine give rise to a distinctive pair of bands in the 3300-3500 cm⁻¹ region. The aliphatic amine N-H stretching also appears in this area. C-H stretching from the aromatic ring and the CH₂ group are observed just above and below 3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring appear in the 1550-1600 cm⁻¹ region. A strong band corresponding to the C-Br stretch would be found in the fingerprint region at a lower wavenumber (typically 500-650 cm⁻¹). nist.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies for 3-(Aminomethyl)-5-bromoaniline

| Wavenumber (cm⁻¹) | Bond | Vibrational Mode |

| 3500 - 3300 | N-H | Symmetric & Asymmetric Stretching |

| 3100 - 3000 | C-H | Aromatic Stretching |

| 2950 - 2850 | C-H | Aliphatic (CH₂) Stretching |

| 1620 - 1580 | C=C | Aromatic Ring Stretching |

| ~1600 | N-H | Scissoring |

| ~1450 | C-H | Methylene (CH₂) Bending |

| 650 - 500 | C-Br | Stretching |

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the chromophore, which in this case is the substituted benzene ring. uu.nl The aniline (B41778) structure itself is a strong chromophore. The presence of the amino group (an auxochrome) causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. nist.gov The bromine atom and the aminomethyl group further modify the electronic properties and thus the absorption spectrum. The spectrum is expected to show two primary absorption bands characteristic of substituted anilines.

Table 4: Predicted UV-Vis Absorption Maxima for 3-(Aminomethyl)-5-bromoaniline in Ethanol (B145695)

| λₘₐₓ (nm) | Transition |

| ~240 - 250 | π → π |

| ~290 - 300 | π → π |

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

X-ray Crystallography for Solid-State Structure Determination

The foundation of successful X-ray crystallographic analysis is the growth of high-quality single crystals. For organic compounds like 3-(Aminomethyl)-5-bromoaniline, several methodologies can be employed to achieve crystals suitable for diffraction experiments. The choice of method often depends on the compound's solubility and stability.

Common techniques for growing single crystals include:

Slow Evaporation: A solution of the compound is allowed to evaporate slowly at room temperature, gradually increasing the concentration until supersaturation is reached and crystals form. researchgate.net

Solvent Diffusion: A solution of the compound is layered with a "non-solvent" in which the compound is insoluble. Slow diffusion of the non-solvent into the solution reduces the compound's solubility, leading to crystallization at the interface. researchgate.net

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a volatile non-solvent. The vapor from the non-solvent slowly diffuses into the solution, inducing crystallization. researchgate.net

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

The selection of an appropriate solvent or solvent system is crucial and is often determined through solubility characterization in various solvents like methanol, ethanol, chloroform, and dimethylformamide (DMF). researchgate.net For complex molecules, obtaining single crystals of sufficient size and quality for X-ray diffraction can be a meticulous process requiring the screening of multiple conditions. researchgate.net

Table 1: Crystal Growth Parameters for Organic Compounds

| Parameter | Description | Relevance to 3-(Aminomethyl)-5-bromoaniline |

| Solvent | The liquid in which the compound is dissolved. | The polarity of the solvent must be matched with that of the molecule, considering the amino and bromo groups. |

| Temperature | Affects solubility and evaporation rate. | Slower temperature changes generally lead to better quality crystals. |

| Concentration | The amount of compound dissolved in the solvent. | Must be carefully controlled to achieve supersaturation without rapid precipitation. |

| Purity | Purity of the compound is critical. | Impurities can inhibit crystal growth or be incorporated into the crystal lattice, affecting diffraction quality. |

Once a suitable single crystal is obtained, it is mounted on a goniometer and exposed to a focused X-ray beam. nih.gov The diffraction pattern, consisting of a series of spots of varying intensities, is collected on a detector. nih.gov The positions and intensities of these diffracted beams contain the information about the crystal's unit cell dimensions and the arrangement of atoms within the unit cell. nih.gov

The process of structure determination involves the following key steps:

Data Collection: Measuring the intensities of a large number of reflections at different crystal orientations. unimi.it

Data Reduction: Correcting the raw data for experimental factors.

Structure Solution: Determining the initial positions of the atoms in the unit cell, often using direct methods or Patterson functions.

Structure Refinement: Optimizing the atomic positions and other parameters to achieve the best fit between the calculated and observed diffraction data. mdpi.com

The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the experimental and calculated structure factors. ijcrt.org

Table 2: Key Parameters in Single-Crystal X-ray Diffraction

| Parameter | Definition | Typical Values for a Good Structure |

| Space Group | Describes the symmetry of the crystal lattice. | One of 230 possible space groups. nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. | Measured in Ångstroms (Å) and degrees (°). |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Typically < 0.05 for small molecules. |

| Goodness-of-fit (GooF) | Should be close to 1 for a good refinement. | A value around 1 indicates a good model. |

The analysis of these interactions provides insight into the forces that govern the self-assembly of the molecules in the solid state. Understanding the supramolecular structure is crucial for predicting and controlling the physical properties of the crystalline material. mdpi.com

Gas-Phase Conformational Analysis and Molecular Beam Studies

While X-ray crystallography provides a static picture of the molecule in the solid state, gas-phase studies offer insights into the intrinsic conformational preferences of an isolated molecule, free from packing forces. Techniques such as gas electron diffraction and microwave spectroscopy, often coupled with molecular beam methods, can be used to determine the geometry of the most stable conformers in the gas phase.

For 3-(Aminomethyl)-5-bromoaniline, key conformational questions would revolve around the orientation of the aminomethyl group relative to the aniline ring and the planarity of the molecule. Theoretical calculations, such as ab initio and density functional theory (DFT) methods, are typically used in conjunction with experimental data to identify and characterize the different conformers and to estimate their relative energies.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to derivatives)

The parent molecule, 3-(Aminomethyl)-5-bromoaniline, is not chiral. However, if chiral derivatives were to be synthesized, for instance by introducing a chiral center in a substituent, chiroptical spectroscopy would be an essential tool for their characterization. Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) are sensitive to the stereochemistry of a molecule.

These methods measure the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint for each enantiomer. By comparing experimental CD or VCD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral derivative can be determined. researchgate.net Furthermore, the intensity of the chiroptical signal is proportional to the enantiomeric excess, making it a valuable technique for assessing enantiomeric purity.

Theoretical and Computational Investigations of 3 Aminomethyl 5 Bromoaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various properties, including the distribution of charge and the location of reactive sites. For 3-(Aminomethyl)-5-bromoaniline, the presence of two electron-donating amino groups (the primary aniline (B41778) amine and the aminomethyl group) and an electron-withdrawing bromine atom creates a complex electronic environment.

DFT calculations, such as those performed with the B3LYP functional, can be used to compute the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution, where regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) denote electron-poor areas prone to nucleophilic attack. nih.gov In 3-(Aminomethyl)-5-bromoaniline, the MEP would likely show negative potential around the two nitrogen atoms, identifying them as key sites for interactions like hydrogen bonding. nih.gov The analysis of global reactivity descriptors, derived from DFT, provides quantitative measures of the molecule's reactivity.

Table 1: Illustrative Global Reactivity Descriptors (Calculated via DFT) Note: These values are illustrative for a substituted aniline and not specific experimental values for 3-(Aminomethyl)-5-bromoaniline.

| Parameter | Symbol | Significance | Illustrative Value Range |

| Chemical Hardness | η | Measures resistance to change in electron distribution. | 0.04 eV |

| Chemical Potential | µ | Describes the escaping tendency of electrons. | -0.22 eV |

| Electrophilicity Index | ω | Quantifies the ability to accept electrons. | 0.58 eV |

| Chemical Softness | S | The reciprocal of hardness, indicates high reactivity. | 11.55 eV⁻¹ |

Data adapted from a study on a substituted Schiff base to illustrate typical DFT-derived parameters. nih.gov

Ab initio (from first principles) quantum chemistry methods are used to determine a molecule's most stable three-dimensional structure without reliance on experimental data. scispace.com By performing a geometry optimization, these methods find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. uq.edu.au For aniline and its derivatives, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, often with basis sets like 6-31G* or 6-31+G(d,p), are employed. scispace.comderpharmachemica.com

The optimization of 3-(Aminomethyl)-5-bromoaniline would define key geometric parameters. Of particular interest are the pyramidalization of the amino group (the extent to which the nitrogen atom is out of the plane of the benzene (B151609) ring) and the rotational barrier of the aminomethyl side chain. scispace.commdpi.com Studies on similar substituted anilines show that both electron-donating and electron-withdrawing substituents influence the bond lengths and angles of the aromatic ring. derpharmachemica.com

Table 2: Representative Optimized Geometric Parameters for a Substituted Bromoaniline Note: This table presents typical bond lengths and angles based on calculations for similar molecules, such as 2-bromo-4,6-dinitro aniline, to illustrate the output of a geometric optimization. derpharmachemica.com It does not represent specific experimental data for 3-(Aminomethyl)-5-bromoaniline.

| Parameter | Bond/Angle | Method | Illustrative Calculated Value |

| Bond Length | C-C (aromatic) | HF/6-31+G(d,p) | 1.36 - 1.42 Å |

| Bond Length | C-Br | HF/6-31+G(d,p) | ~1.88 Å |

| Bond Length | C-NH₂ (aniline) | HF/6-31+G(d,p) | ~1.39 Å |

| Bond Length | N-H | HF/6-31+G(d,p) | ~0.99 Å |

| Bond Angle | C-C-C (aromatic) | HF/6-31+G(d,p) | ~120° |

| Bond Angle | H-N-H | HF/6-31+G(d,p) | ~113° |

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). wuxiapptec.comacs.org

For 3-(Aminomethyl)-5-bromoaniline, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atoms of the amino groups, which are the primary centers of nucleophilicity. The LUMO is likely distributed over the aromatic ring, with potential contributions from the carbon-bromine anti-bonding orbital, indicating sites susceptible to nucleophilic attack. wuxibiology.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and chemically reactive. nih.gov

Table 3: Illustrative Frontier Molecular Orbital Energies for Substituted Aromatic Amines Note: The following values are representative of FMO calculations on related aromatic systems and are for illustrative purposes.

| Molecule Type | E(HOMO) | E(LUMO) | Energy Gap (ΔE) | Implication |

| N,N-disubstituted 4-bromoaniline (B143363) derivative researchgate.net | -5.55 eV | -2.83 eV | 2.72 eV | Moderate Reactivity |

| Schiff Base Derivative nih.gov | -0.267 eV | -0.181 eV | 0.086 eV | High Reactivity, High Polarizability |

Molecular Dynamics Simulations

While quantum calculations examine static molecular properties, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

The conformational flexibility of 3-(Aminomethyl)-5-bromoaniline arises from the rotation around the single bonds, specifically the C(aryl)-CH₂ bond and the CH₂-NH₂ bond of the aminomethyl substituent. MD simulations can explore the potential energy surface associated with these rotations to identify stable conformers and the energy barriers between them. Such simulations model the molecule and a surrounding solvent box over time, tracking the atomic trajectories as governed by a force field. This allows for the characterization of the preferred spatial arrangements of the aminomethyl group relative to the bromoaniline ring in a solution environment.

The solvent environment can significantly influence the structure and dynamics of a solute. researchgate.net MD simulations are ideal for studying these effects. For a polar molecule like 3-(Aminomethyl)-5-bromoaniline, solvents of different polarities (e.g., water, methanol, cyclohexane) will have distinct effects. kyushu-u.ac.jp Polar solvents are expected to form hydrogen bonds with the two amino groups, which can alter the pyramidalization of the aniline nitrogen and influence the rotational dynamics of the aminomethyl group. mdpi.com These specific solute-solvent interactions can stabilize certain conformations over others. Continuum solvation models, such as the Polarizable Continuum Model (PCM), can also be used in conjunction with DFT calculations to approximate the effect of a solvent on properties like the dipole moment and electronic transition energies. mdpi.com

Table 4: Illustrative Solvent Effects on Molecular Properties of Aniline Note: This table illustrates the general trend of how solvent polarity affects key properties of aniline, based on combined MD and TD-DFT studies. kyushu-u.ac.jp It is not specific data for 3-(Aminomethyl)-5-bromoaniline.

| Solvent | Dielectric Constant (ε) | Absorption Spectrum Shift | Key Interaction |

| Cyclohexane | 2.02 | (Reference) | Non-polar environment |

| Methanol | 32.6 | Blue-shifted | Hydrogen bonding (N-H···O and O-H···N) |

| Water | 78.36 | Significantly blue-shifted | Strong hydrogen bonding network |

These simulations show that specific hydrogen bonding between the solvent and the nitrogen atom of aniline leads to a notable blue shift (an increase in transition energy) in the absorption spectrum, an effect that would be expected for 3-(Aminomethyl)-5-bromoaniline as well. kyushu-u.ac.jp

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for 3-(Aminomethyl)-5-bromoaniline Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. cust.edu.twnih.gov For analogues of 3-(Aminomethyl)-5-bromoaniline, these models are instrumental in predicting their behavior, guiding the synthesis of new derivatives with desired characteristics, and minimizing extensive experimental testing. researchgate.netnih.gov The development of a robust QSAR/QSPR model involves the generation of molecular descriptors, the selection of relevant descriptors, the construction of a mathematical model, and rigorous statistical validation. benthamdirect.comresearchgate.net

The foundation of any QSAR/QSPR model lies in the numerical representation of molecular structures through descriptors. researchgate.net For analogues of 3-(Aminomethyl)-5-bromoaniline, these descriptors are categorized primarily into quantum chemical and topological types.

Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule and are calculated using quantum mechanical methods, such as Density Functional Theory (DFT). acs.orgjmaterenvironsci.com They provide detailed information about the electronic properties and reactivity of the molecules. Common quantum chemical descriptors that would be calculated for a series of 3-(Aminomethyl)-5-bromoaniline analogues include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial for describing chemical reactivity. A higher EHOMO suggests a better electron-donating ability, while a lower ELUMO indicates a greater electron-accepting ability. muni.cz

HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO is an indicator of molecular stability. A smaller gap suggests higher reactivity. jmaterenvironsci.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying regions prone to electrophilic or nucleophilic attack.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, where atoms are vertices and bonds are edges. They encode information about molecular size, shape, branching, and connectivity. researchgate.netijlpr.com Unlike quantum chemical descriptors, they are computationally less intensive. Key topological descriptors for 3-(Aminomethyl)-5-bromoaniline analogues would include:

Molecular Connectivity Indices (χ): Such as the Randić index, these describe the degree of branching in the molecular skeleton. cust.edu.twijlpr.com

Shape Indices (κ): Kier's shape indices quantify different aspects of molecular shape. ijlpr.com

Wiener Index (W): Represents the sum of distances between all pairs of atoms in the molecule.

Electrotopological State (E-State) Indices: These descriptors combine electronic information with the topological structure, providing values for each atom or group in the molecule that reflect its electronic and topological environment. nih.gov

The table below illustrates hypothetical descriptor values for a set of imagined analogues of 3-(Aminomethyl)-5-bromoaniline, which would form the basis for a QSAR/QSPR study.

| Compound ID | Analogue Structure (Variation from Parent) | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) | Wiener Index | Molecular Connectivity (1χ) |

| 1 | 3-(Aminomethyl)-5-bromoaniline (Parent) | -5.25 | -0.85 | 3.10 | 550 | 4.89 |

| 2 | R = -Cl (replaces -Br) | -5.31 | -0.92 | 3.05 | 520 | 4.75 |

| 3 | R = -F (replaces -Br) | -5.35 | -0.98 | 2.98 | 510 | 4.68 |

| 4 | R = -CH3 (replaces -Br) | -5.18 | -0.79 | 3.25 | 540 | 4.95 |

| 5 | N-methyl at aminomethyl | -5.20 | -0.82 | 3.18 | 580 | 5.12 |

| 6 | N,N-dimethyl at aminomethyl | -5.15 | -0.78 | 3.28 | 610 | 5.35 |

Once descriptors are calculated for a series of analogues, a predictive model can be constructed using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS). nih.govbenthamdirect.comnih.gov These models aim to create a mathematical equation that quantitatively describes a specific property, such as binding affinity to a receptor or toxicity. researchgate.netijlpr.com

For instance, a hypothetical MLR model for predicting the antibacterial activity (expressed as pMIC, the negative logarithm of the Minimum Inhibitory Concentration) of 3-(Aminomethyl)-5-bromoaniline analogues might take the following form:

pMIC = β0 + β1(ELUMO) + β2(1χ) + β3(μ)

Here, β0 is the intercept, and β1, β2, and β3 are the regression coefficients for the respective descriptors. A study on substituted anilides showed that antibacterial and antifungal activities could be successfully modeled using molecular connectivity indices. cust.edu.tw Similarly, research on aniline derivatives has used descriptors like the electrophilicity index and van der Waals volume to predict lipophilicity. nih.gov

The predictive power and robustness of the developed QSAR model must be rigorously validated. Common validation techniques include:

Internal Validation: Leave-one-out (LOO) cross-validation is a widely used method where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. cust.edu.tw This process is repeated for each compound.

External Validation: The model's ability to predict the activity of new, untested compounds is assessed using an external test set of molecules that were not used in the model's development. nih.gov

Statistical Metrics: The quality of the model is judged by statistical parameters such as the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error of prediction (RMSEP). A high R² and Q² (typically > 0.6) and a low RMSEP indicate a statistically significant and predictive model.

The table below shows a hypothetical predictive model for the receptor binding affinity of 3-(Aminomethyl)-5-bromoaniline analogues.

| Compound ID | Experimental pKi | Predicted pKi (MLR Model) | Residual |

| 1 | 7.2 | 7.15 | 0.05 |

| 2 | 6.8 | 6.88 | -0.08 |

| 3 | 6.5 | 6.45 | 0.05 |

| 4 | 7.5 | 7.55 | -0.05 |

| 5 | 7.3 | 7.32 | -0.02 |

| 6 | 7.4 | 7.41 | -0.01 |

| Model Statistics | R² = 0.98 | Q² = 0.92 | RMSEP = 0.06 |

Such predictive models are invaluable for virtually screening large libraries of potential analogues, prioritizing candidates for synthesis, and optimizing for desired properties like enhanced biological activity or reduced toxicity. nih.gov

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, including those involving 3-(Aminomethyl)-5-bromoaniline. sumitomo-chem.co.jp By mapping the potential energy surface (PES) of a reaction, it is possible to identify key intermediates, transition states, and determine the energetic feasibility of different reaction pathways. researchgate.netresearchgate.net Density Functional Theory (DFT) is a commonly employed method for these studies due to its balance of accuracy and computational cost. acs.orgresearchgate.netrsc.org

Computational elucidation of a reaction pathway involves the following steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, products, and transition states are optimized to find their lowest energy conformations. acs.org

Transition State (TS) Search: The transition state represents the highest energy point along the reaction coordinate. libretexts.org Locating this structure is critical as it controls the reaction rate. Algorithms are used to search for this first-order saddle point on the PES.

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. For reactants, intermediates, and products, all vibrational frequencies should be real. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of a bond being broken and the forming of a new one). acs.org

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state, ensuring that the located TS correctly connects the intended reactants and products.

For example, in the reaction of the primary aminomethyl group of 3-(Aminomethyl)-5-bromoaniline with an aldehyde to form a Schiff base (imine), a computational study would likely reveal a two-step mechanism. researchgate.netejpmr.com First, the nucleophilic attack of the amine on the carbonyl carbon leads to a tetrahedral carbinolamine intermediate. This is followed by the dehydration of the carbinolamine to yield the final imine product. The transition state for each step would be located and characterized by its unique geometry and imaginary frequency.

The table below outlines the key computational parameters for a hypothetical reaction pathway.

| Reaction Step | Structure Type | Relative Energy (kcal/mol) | Key Geometric Feature | Imaginary Frequency (cm-1) |

| Step 1: Nucleophilic Attack | Reactants | 0.0 | C=O bond length: 1.22 Å | N/A |

| TS1 | +15.2 | Forming N-C bond: 1.95 Å | -350 | |

| Carbinolamine Intermediate | -5.8 | N-C single bond: 1.45 Å | N/A | |

| Step 2: Dehydration | TS2 | +25.6 | Breaking C-O bond: 2.10 Å | -510 |

| Products | -10.3 | C=N bond length: 1.28 Å | N/A |

The energy difference between the reactants and the transition state is known as the activation energy or energy barrier (ΔE‡). libretexts.orgfaccts.de This barrier determines the rate of a chemical reaction; a higher barrier corresponds to a slower reaction. Computational chemistry allows for the quantitative calculation of these barriers, providing insights into reaction kinetics. niscpr.res.inarabjchem.org

For key reactions of 3-(Aminomethyl)-5-bromoaniline, such as its oxidation or participation in coupling reactions, computational analysis can compare different possible mechanisms by calculating their respective energy barriers. For instance, the oxidation of substituted anilines can proceed through different pathways, and DFT calculations can identify the most favorable route by finding the one with the lowest activation energy for the rate-determining step. acs.orgresearchgate.net

A kinetic analysis of the oxidation of various substituted anilines has shown that the reaction rate is highly dependent on the nature of the substituent on the aromatic ring. niscpr.res.inarabjchem.org Electron-donating groups typically accelerate the reaction, while electron-withdrawing groups slow it down. This is consistent with a mechanism where the aniline acts as a nucleophile or undergoes an initial electron transfer. For 3-(Aminomethyl)-5-bromoaniline, the electron-donating aminomethyl group (-CH₂NH₂) would activate the ring towards electrophilic attack, while the electron-withdrawing bromine atom would deactivate it. Computational kinetic analysis can quantify these competing effects.

The Hammett equation is often used in experimental and computational studies to correlate reaction rates with electronic effects of substituents. niscpr.res.inarabjchem.org A plot of the logarithm of the rate constant (log k) versus the Hammett substituent constant (σ) can provide mechanistic insights. A negative slope (ρ value) indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge in the transition state.

The table below presents hypothetical calculated energy barriers and rate constants for a competing reaction involving the two different amino groups in 3-(Aminomethyl)-5-bromoaniline.

| Reaction Pathway | Rate-Determining Step | Calculated ΔE‡ (kcal/mol) | Relative Rate Constant (krel) |

| Acylation at -NH₂ (aromatic) | Nucleophilic Attack | 22.5 | 1 |

| Acylation at -CH₂NH₂ (aliphatic) | Nucleophilic Attack | 18.0 | ~2800 |

These computational results would predict that acylation occurs preferentially at the more basic and sterically accessible aliphatic aminomethyl group due to its significantly lower activation energy barrier, a prediction that can then be verified experimentally. vaia.com

Chemical Reactivity and Derivatization Chemistry of 3 Aminomethyl 5 Bromoaniline

Reactions at the Primary Amine Functionality

The primary amine of the aminomethyl group is a versatile functional handle for a variety of derivatization strategies, including acylation, sulfonylation, carbamoylation, alkylation, and the formation of imines and related C-N double bond systems. Furthermore, this group can participate in cyclization reactions to form heterocyclic structures.

Acylation, Sulfonylation, and Carbamoylation Reactions

The primary amine of 3-(aminomethyl)-5-bromoaniline is readily acylated by reaction with acyl chlorides or anhydrides in the presence of a base to afford the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental transformations for the protection of the amino group or for the introduction of new functionalities.

Carbamoylation, the formation of urea derivatives, can be achieved through reaction with isocyanates or carbamoyl chlorides. These reactions provide access to a class of compounds with significant potential in medicinal chemistry.

| Reaction Type | Reagent | Product | Typical Conditions |

| Acylation | Acyl chloride, Anhydride | Amide | Base (e.g., pyridine, triethylamine), aprotic solvent |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | Base (e.g., pyridine), aprotic solvent |

| Carbamoylation | Isocyanate, Carbamoyl chloride | Urea | Aprotic solvent, room temperature or gentle heating |

Alkylation and Reductive Amination Strategies

Direct alkylation of the primary aminomethyl group with alkyl halides can be challenging to control and may lead to over-alkylation, resulting in mixtures of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine or Schiff base intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method offers high yields and selectivity for the desired N-alkylated product.

Formation of Imines, Enamines, and Schiff Bases

The primary aminomethyl group of 3-(aminomethyl)-5-bromoaniline readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. The formation of the C=N double bond is a key transformation in the synthesis of various heterocyclic compounds and serves as an intermediate step in reductive amination. Schiff bases derived from aromatic amines are often crystalline solids and have been extensively studied for their coordination chemistry and biological activities.

Cyclization Reactions Involving the Aminomethyl Group

The aminomethyl group, in conjunction with a suitable functional group on a reacting partner, can participate in cyclization reactions to form a variety of nitrogen-containing heterocyclic systems. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of piperidinone or other related heterocyclic scaffolds through a Michael addition followed by intramolecular cyclization. The specific outcome of such reactions is highly dependent on the nature of the reactants and the reaction conditions employed.

Reactions Involving the Bromo-Substituent

The bromo-substituent on the aromatic ring of 3-(aminomethyl)-5-bromoaniline is a key site for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this regard.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Heck, Stille)

The bromo-substituent of 3-(aminomethyl)-5-bromoaniline serves as an excellent electrophilic partner in a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl compounds and is tolerant of a wide variety of functional groups. rsc.orgnih.gov

The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base, providing a direct route to arylalkynes.

The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.org This reaction is a powerful method for the vinylation of aryl halides and is characterized by its high stereoselectivity.

The Stille reaction utilizes an organotin compound as the nucleophilic partner to couple with the aryl bromide. wikipedia.org While the toxicity of organotin reagents is a concern, the Stille reaction is known for its mild reaction conditions and tolerance of a broad range of functional groups.

| Reaction Name | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

| Stille | Organotin reagent | Pd catalyst | Aryl-substituted partner |

Buchwald-Hartwig Amination and Etherification Reactions

The Buchwald-Hartwig reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. For a substrate like 3-(Aminomethyl)-5-bromoaniline, the aryl bromide moiety is the reactive site for this transformation, enabling the coupling of various amines, anilines, or alcohols.

In a typical Buchwald-Hartwig amination, the C-Br bond of 3-(Aminomethyl)-5-bromoaniline would undergo oxidative addition to a palladium(0) catalyst. Subsequent coordination of the coupling partner (an amine) and base-mediated deprotonation, followed by reductive elimination, would yield the desired C-N coupled product. A significant challenge in the reaction of this specific substrate is the potential for catalyst inhibition or side reactions involving its two inherent amino groups. Protecting these groups, particularly the more nucleophilic aniline (B41778) nitrogen, may be necessary to achieve high yields of the desired product where a new amine is introduced at the site of the bromine atom.

Similarly, Buchwald-Hartwig etherification allows for the synthesis of aryl ethers by coupling the aryl bromide with an alcohol in the presence of a suitable palladium catalyst, phosphine (B1218219) ligand, and a strong base. This reaction would replace the bromine atom on 3-(Aminomethyl)-5-bromoaniline with an alkoxy or aryloxy group.

Table 1: Representative Conditions for Buchwald-Hartwig Reactions with an Aryl Bromide Substrate The following data is illustrative of typical conditions for these reactions, as specific experimental results for 3-(Aminomethyl)-5-bromoaniline are not extensively documented in publicly available literature.

| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| Amination | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 |

| Amination | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 |

| Etherification | Phenol | Pd₂(dba)₃ (1.5) | t-BuXPhos (3) | K₃PO₄ | Toluene | 100 |

| Etherification | Methanol | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ | Toluene/Water | 80 |

Metal-Halogen Exchange Reactions for Nucleophilic Functionalization

Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into a potent organometallic nucleophile. In the case of 3-(Aminomethyl)-5-bromoaniline, the aryl bromide can be converted into an aryllithium or Grignard reagent. This reaction is typically performed at very low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium or tert-butyllithium to prevent side reactions with the acidic protons of the amino groups.

The reaction involves the attack of the organolithium reagent on the bromine atom, leading to the formation of a new organolithium species where the lithium atom replaces the bromine. This newly formed aryllithium is a powerful nucleophile and can be reacted with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. For example, quenching the reaction with carbon dioxide would yield a carboxylic acid, while reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively.

A critical consideration is the presence of the two N-H protons, which are acidic. An excess of the organolithium reagent is typically required, as it will first deprotonate the amino groups before the metal-halogen exchange can occur.

Table 2: Potential Products from Metal-Halogen Exchange and Subsequent Electrophilic Quench This table presents hypothetical derivatizations of 3-(Aminomethyl)-5-bromoaniline, as specific literature examples are scarce.

| Reagent Sequence | Electrophile | Functional Group Introduced | Product Name |

| 1. n-BuLi, THF, -78°C | 2. CO₂; then H₃O⁺ | Carboxylic Acid (-COOH) | 3-Amino-5-(aminomethyl)benzoic acid |

| 1. n-BuLi, THF, -78°C | 2. DMF; then H₃O⁺ | Aldehyde (-CHO) | 3-Amino-5-(aminomethyl)benzaldehyde |

| 1. n-BuLi, THF, -78°C | 2. (CH₃)₂SO₄ | Methyl (-CH₃) | 3-(Aminomethyl)-5-methylaniline |

| 1. Mg, THF; then I₂ (cat.) | 2. PhCHO; then H₃O⁺ | Hydroxy(phenyl)methyl | (3-Amino-5-(aminomethyl)phenyl)(phenyl)methanol |

Electrophilic and Nucleophilic Aromatic Substitution on the Aromatic Ring

The aromatic ring of 3-(Aminomethyl)-5-bromoaniline is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating amino groups (-NH₂ and -CH₂NH₂). The aniline -NH₂ group is a very strong activating group and, along with the weaker activating -CH₂NH₂ group, directs incoming electrophiles to the positions ortho and para to themselves. Given the existing substitution pattern, the available positions for substitution are C2, C4, and C6. The C2 and C6 positions are ortho to the powerful -NH₂ directing group, making them the most likely sites for electrophilic attack.

However, the strong activating nature of the aniline group can lead to polysubstitution, and reactions under strongly acidic conditions (like nitration or sulfonation) can be problematic due to the protonation of the basic amino groups, which converts them into deactivating ammonium groups.

Nucleophilic aromatic substitution (SₙAr) on the ring is less common, as it typically requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a leaving group. In 3-(Aminomethyl)-5-bromoaniline, the ring is electron-rich due to the amino substituents, making it generally unreactive towards SₙAr unless the reaction proceeds through a benzyne intermediate under harsh conditions (strong base and high temperature).

Multicomponent Reactions (MCRs) Incorporating 3-(Aminomethyl)-5-bromoaniline as a Key Component

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates portions of all starting materials. The bifunctional nature of 3-(Aminomethyl)-5-bromoaniline, possessing two distinct nucleophilic amine centers, makes it an excellent candidate for various MCRs.

For instance, it could serve as the diamine component in reactions that build complex heterocyclic scaffolds. The aniline nitrogen and the aminomethyl nitrogen can react sequentially or selectively depending on their relative nucleophilicity and the reaction conditions. One potential application is in the Ugi or Passerini reactions, where an amine, a carbonyl compound, an isocyanide, and (for Ugi) a carboxylic acid combine. The primary amino groups of 3-(Aminomethyl)-5-bromoaniline could participate as the amine component, leading to the formation of highly functionalized peptide-like structures or other complex adducts. The choice of which amino group reacts could potentially be controlled by pH or through the use of protecting groups.

Advanced Applications in Organic Synthesis and Materials Science Utilizing 3 Aminomethyl 5 Bromoaniline

3-(Aminomethyl)-5-bromoaniline as a Versatile Synthetic Building Block

The unique arrangement of amino and bromo functionalities on the aniline (B41778) ring makes 3-(aminomethyl)-5-bromoaniline a potent precursor for a wide array of complex organic molecules. The nucleophilicity of the two distinct amino groups, combined with the potential for the bromine atom to participate in cross-coupling reactions, opens numerous avenues for synthetic exploration.

Synthesis of Complex Heterocyclic Systems and Polycycles

The structure of 3-(aminomethyl)-5-bromoaniline is well-suited for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems. The presence of both an aniline moiety and a side-chain amine allows for the construction of fused ring systems through intramolecular cyclization reactions.

Chromones and Quinazolines: Aniline derivatives are foundational in the synthesis of quinazolines and related heterocycles. mdpi.comuob.edu.ly For instance, palladium-catalyzed reactions of 2-bromoanilines with carbon monoxide and an amine source can yield quinazolin-4(3H)-ones. mdpi.com Similarly, the synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones has been reported, highlighting the utility of related bromo-aminomethyl scaffolds in creating complex chromone (B188151) structures. ijrpc.com The amino groups of 3-(aminomethyl)-5-bromoaniline can react with various carbonyl compounds or their equivalents, followed by cyclization to form these important heterocyclic cores, which are prevalent in medicinal chemistry. asianpubs.orgijrar.orgresearchgate.netfrontiersin.org

Tetrahydroisoquinolines via Pictet-Spengler Reaction: The aminomethyl group attached to the benzene (B151609) ring forms a β-arylethylamine-like structure, a classic substrate for the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of the amine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline ring system. beilstein-journals.orgmdpi.com This strategy is a cornerstone in the synthesis of numerous alkaloids and pharmacologically active compounds. organicreactions.orgnih.gov The electron-donating nature of the second amino group on the ring could further activate the aromatic system towards this cyclization.

| Heterocyclic System | Potential Synthetic Route | Key Reaction Type |

|---|---|---|

| Quinazolines | Reaction with amidines or palladium-catalyzed carbonylation/cyclization. organic-chemistry.org | Condensation / Cyclization |

| Chromones | Condensation with β-ketoesters followed by acid-catalyzed cyclization (Simonis reaction). ijrar.org | Condensation / Cyclization |

| Tetrahydroisoquinolines | Reaction of the aminomethyl group with an aldehyde/ketone. | Pictet-Spengler Reaction wikipedia.org |

Construction of Macrocyclic Scaffolds and Supramolecular Assemblies

The dual amine functionality and the bromine atom make 3-(aminomethyl)-5-bromoaniline an ideal candidate for constructing macrocycles. The two nucleophilic centers can react with dielectrophiles, such as diacyl chlorides, to form macrolactams. Alternatively, the bromine atom can be utilized in intramolecular transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with one of the amino groups to achieve ring closure.

In the realm of supramolecular chemistry, the molecule's ability to act as both a hydrogen bond donor (via the -NH2 groups) and potentially a halogen bond donor (via the -Br atom) allows for the formation of ordered, non-covalent assemblies. Bromoaniline derivatives have been shown to participate in supramolecular self-assembly through a combination of hydrogen bonding, π-π stacking, and Br···Br interactions. researchgate.net These interactions can guide the formation of complex, three-dimensional architectures in the solid state. Similarly, aniline-based polymers are known to form highly ordered supramolecular structures. researchgate.netnih.gov

Precursor for Advanced Polymeric and Oligomeric Materials

The functionalities present in 3-(aminomethyl)-5-bromoaniline allow for its incorporation into polymeric structures through several mechanisms.

Polyaniline Derivatives: Oxidative polymerization of aniline and its derivatives is a well-established method to produce conducting polymers. nih.govcas.czsemanticscholar.org The polymerization of 3-(aminomethyl)-5-bromoaniline could lead to novel polyaniline-type materials. The aminomethyl side group would likely enhance the solubility and processability of the resulting polymer, while the bromine atom offers a site for post-polymerization modification. rsc.org

Polycondensation Polymers: As a diamine, the molecule can undergo polycondensation reactions with difunctional monomers. For example, reaction with diacyl chlorides would yield polyamides, while reaction with diisocyanates would produce polyureas. These polymers could exhibit unique properties, such as enhanced thermal stability or specific binding capabilities, due to the presence of the bromo-substituted aromatic rings in the polymer backbone.

Role of 3-(Aminomethyl)-5-bromoaniline in Ligand Design and Catalyst Development

The presence of two nitrogen donor atoms makes 3-(aminomethyl)-5-bromoaniline an attractive scaffold for the design of ligands for transition metal catalysis. The different steric and electronic environments of the aromatic and benzylic amines allow for the creation of bidentate ligands with tunable properties.

Chiral Ligands for Asymmetric Catalysis (if applicable to derivatives)

While 3-(aminomethyl)-5-bromoaniline is itself achiral, it serves as an excellent precursor for the synthesis of chiral ligands. Chiral diamines are among the most important ligand classes in asymmetric catalysis, forming the basis for catalysts used in hydrogenation, amination, and C-C bond-forming reactions. chemrxiv.orgmerckmillipore.comrsc.orgnih.gov

Potential routes to chiral ligands from this precursor include:

Derivatization with Chiral Auxiliaries: Reaction of one or both amino groups with a chiral acid chloride or other chiral electrophiles can introduce stereogenic centers.

Formation of Schiff Bases: Condensation of the amino groups with chiral aldehydes or ketones can generate chiral Schiff base (imine) ligands, which are widely used in catalysis. nih.govnih.govscience.govshahucollegelatur.org.inajrconline.org

Synthesis of Chiral Phosphines: The bromine atom provides a handle for introducing phosphine (B1218219) groups. For example, metal-halogen exchange followed by reaction with a chiral chlorophosphine derivative could yield P-chiral phosphine ligands. Such ligands are highly effective in asymmetric catalysis due to the proximity of the chiral center to the metal. nih.govsigmaaldrich.comtcichemicals.com

| Chiral Ligand Type | Synthetic Approach from 3-(Aminomethyl)-5-bromoaniline | Potential Catalytic Application |

|---|---|---|

| Chiral Diamine Derivative | Resolution or reaction with a chiral auxiliary. | Asymmetric Hydrogenation, Transfer Hydrogenation |

| Chiral Schiff Base | Condensation with a chiral aldehyde. | Asymmetric Cyanation, Cyclopropanation |

| Chiral Phosphine Ligand | Functionalization at the bromo position. daicelchiraltech.cn | Asymmetric Cross-Coupling, Allylic Alkylation |

Organocatalytic Applications of 3-(Aminomethyl)-5-bromoaniline Derivatives

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has become a major pillar of modern synthesis. organic-chemistry.org Chiral primary and secondary amines, derived from scaffolds like 3-(aminomethyl)-5-bromoaniline, are effective organocatalysts for a variety of transformations, often proceeding through enamine or iminium ion intermediates.

Furthermore, aniline derivatives have been employed in asymmetric reactions catalyzed by chiral Brønsted acids, such as chiral phosphoric acids. nih.govacs.org These catalysts can protonate one of the functional groups on a derivative of 3-(aminomethyl)-5-bromoaniline, creating a chiral environment that can direct the outcome of reactions like asymmetric additions or cyclizations. The development of chiral derivatives of this compound could therefore provide new catalysts for direct asymmetric indolization or other annulation reactions. nih.govacs.org

Integration into Functional Materials and Devices

The unique structure of 3-(Aminomethyl)-5-bromoaniline, featuring a primary amine, a benzylic amine, and a bromine atom on an aromatic ring, theoretically allows for its incorporation into a variety of functional materials. The amino groups offer sites for polymerization and derivatization, while the bromine atom can be utilized in cross-coupling reactions to extend conjugation or attach other functional moieties.

Components in Optoelectronic Materials (e.g., conjugated polymers, fluorescent probes)

In principle, 3-(Aminomethyl)-5-bromoaniline could serve as a building block for optoelectronic materials. The aniline moiety can be polymerized to form polyaniline-type structures, and the aminomethyl group provides a flexible linker for creating more complex architectures. The bromine atom is a key functional group for post-polymerization modification or for use in metal-catalyzed cross-coupling reactions (like Suzuki, Stille, or Sonogashira couplings) to create extended π-conjugated systems, which are the cornerstone of many optoelectronic materials.

However, a detailed search of scientific databases and literature does not yield specific examples of conjugated polymers or fluorescent probes that explicitly incorporate the 3-(Aminomethyl)-5-bromoaniline unit. While the synthesis and properties of polymers derived from other bromo-aniline derivatives have been investigated for their semiconductor properties, direct analogues using this specific isomer are not reported. neliti.comantispublisher.com

Table 1: Potential Roles of 3-(Aminomethyl)-5-bromoaniline in Optoelectronic Materials (Hypothetical)